Cas no 144657-41-0 (Ethanone,1-(3-hydroxybicyclo[2.2.1]hept-1-yl)-, exo- (9CI))

Ethanone,1-(3-hydroxybicyclo[2.2.1]hept-1-yl)-, exo- (9CI) structure
144657-41-0 structure
Product name:Ethanone,1-(3-hydroxybicyclo[2.2.1]hept-1-yl)-, exo- (9CI)
CAS No:144657-41-0
MF:C9H14O2
MW:154.20600
CID:108836
PubChem ID:45085998

Ethanone,1-(3-hydroxybicyclo[2.2.1]hept-1-yl)-, exo- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(3-hydroxybicyclo[2.2.1]hept-1-yl)-, exo- (9CI)
    • 1-(ethynyl-methyl-vinyl-silanyl)-piperidine
    • 1-(exo-3-hydroxynorborn-1-yl)ethanone
    • CTK2C3314
    • Piperidine, 1-(ethenylethynylmethylsilyl)-
    • ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)
    • 1-(3-hydroxy-1-bicyclo[2.2.1]heptanyl)ethanone
    • 144657-41-0
    • Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)
    • Inchi: InChI=1S/C9H14O2/c1-6(10)9-3-2-7(4-9)8(11)5-9/h7-8,11H,2-5H2,1H3
    • InChI Key: RHPVDTKFPGMBGQ-UHFFFAOYSA-N
    • SMILES: OC1C2CCC(C(C)=O)(C2)C1

Computed Properties

  • Exact Mass: 154.09900
  • Monoisotopic Mass: 154.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 0.4

Experimental Properties

  • PSA: 37.30000
  • LogP: 1.12650

Ethanone,1-(3-hydroxybicyclo[2.2.1]hept-1-yl)-, exo- (9CI) Related Literature

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